(Z)-3-Chloro-3-phenylacrylonitrile
Overview
Description
(Z)-3-Chloro-3-phenylacrylonitrile: is an organic compound with the molecular formula C9H6ClN . It is a derivative of acrylonitrile, where the hydrogen atom at the third position is replaced by a chlorine atom and a phenyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various dyes and reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-3-Chloro-3-phenylacrylonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with chloroacetonitrile in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Chloro-3-phenylacrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The double bond in the acrylonitrile moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Addition Reactions: Reagents such as bromine or hydrogen chloride are used under controlled conditions to ensure selective addition to the double bond.
Major Products Formed:
Substitution Reactions: Products include substituted acrylonitriles with various functional groups.
Addition Reactions: Products include halogenated acrylonitriles and other addition products.
Scientific Research Applications
(Z)-3-Chloro-3-phenylacrylonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of (Z)-3-Chloro-3-phenylacrylonitrile involves its reactivity towards nucleophiles and electrophiles. The presence of the chlorine atom and the phenyl group enhances its electrophilic character, making it susceptible to nucleophilic attack. The acrylonitrile moiety can participate in addition and polymerization reactions, leading to the formation of various products. The compound’s reactivity is influenced by the electronic effects of the substituents and the reaction conditions .
Comparison with Similar Compounds
- 3-Chloro-3-(4-methoxyphenyl)-acrylonitrile
- 3-Chloro-3-(4-methylthio)phenyl-acrylonitrile
- 3-Chloro-3-p-tolyl-acrylonitrile
- 3-Chloro-3-(4-chlorophenyl)-acrylonitrile
Comparison: (Z)-3-Chloro-3-phenylacrylonitrile is unique due to the presence of the phenyl group, which imparts specific electronic and steric effects. Compared to its analogs with different substituents on the phenyl ring, this compound exhibits distinct reactivity and selectivity in chemical reactions. The choice of substituents can significantly influence the compound’s properties and applications .
Properties
IUPAC Name |
(Z)-3-chloro-3-phenylprop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN/c10-9(6-7-11)8-4-2-1-3-5-8/h1-6H/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKYEBRJHLHHOE-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C#N)/Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78583-84-3 | |
Record name | 78583-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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